Product packaging for Diisopropyl phthalate(Cat. No.:CAS No. 605-45-8)

Diisopropyl phthalate

Cat. No.: B1670631
CAS No.: 605-45-8
M. Wt: 250.29 g/mol
InChI Key: QWDBCIAVABMJPP-UHFFFAOYSA-N
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Description

Diisopropyl phthalate (DiPrP), with the CAS number 605-45-8, is a phthalate ester compound. It is part of a broad class of chemicals used as plasticizers, but in a research context, it is primarily valued for its use in chemical analysis and environmental monitoring. In the laboratory, this compound is used to develop and validate analytical methods. It serves as a standard in Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitation of a wide range of phthalates, helping to address challenges in chromatographic resolution and the detection of these compounds in complex matrices such as edible oils and environmental samplers . Researchers investigating phthalates, which are widespread environmental contaminants, utilize this compound as a reference material to understand exposure pathways and the distribution of these compounds . More broadly, studies on phthalates like this compound focus on their role as potential endocrine disruptors. While the specific mechanism of action for this compound is not fully detailed in the available literature, related phthalates are known to interfere with reproductive health by disrupting the hypothalamic-pituitary-gonadal axis, modifying the release of hormones, and interacting with nuclear receptors such as the peroxisome proliferator-activated receptors (PPARs) . This can lead to alterations in gene expression associated with reproduction and metabolism. This product is intended for research and analysis purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet (SDS) prior to use and adhere to all safe laboratory practices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18O4 B1670631 Diisopropyl phthalate CAS No. 605-45-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dipropan-2-yl benzene-1,2-dicarboxylate
Source PubChem
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InChI

InChI=1S/C14H18O4/c1-9(2)17-13(15)11-7-5-6-8-12(11)14(16)18-10(3)4/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWDBCIAVABMJPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=CC=C1C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2040731
Record name Diisopropyl phthalate
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Molecular Weight

250.29 g/mol
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CAS No.

605-45-8
Record name Diisopropyl phthalate
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Record name Diisopropyl phthalate
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Record name DIISOPROPYL PHTHALATE
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Record name 1,2-Benzenedicarboxylic acid, 1,2-bis(1-methylethyl) ester
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Record name Diisopropyl phthalate
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Record name Diisopropyl phthalate
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Record name DI-I-PROPYL PHTHALATE
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Environmental Dynamics and Biogeochemical Cycling of Diisopropyl Phthalate

Sources and Pathways of Environmental Introduction of Diisopropyl Phthalate (B1215562)

The introduction of Diisopropyl phthalate into the environment occurs through various channels, primarily linked to its production and use in commercial products. As with other phthalates, DIPP is not chemically bound to the polymer matrix in plastics, which allows it to be released into the environment over time. nih.govoup.com

Industrial Discharge and Manufacturing Processes

The industrial production of phthalate esters, including this compound, is a primary source of their release into the environment. The manufacturing process for phthalates generally involves the esterification of phthalic anhydride with an appropriate alcohol. In the case of this compound, this would be isopropanol, likely in the presence of an acid catalyst. cdc.gov Wastewater generated during the production and formulation of plastics and other products containing DIPP can be a significant point source of contamination. google.comnih.gov Industrial wastewater may contain residual reactants, byproducts, and the final phthalate product. google.com While specific data on the discharge of this compound is limited, the general manufacturing process for similar phthalates, such as diethyl phthalate, provides a model for potential environmental release pathways. cdc.gov

Leaching and Migration from Consumer Products and Materials

A significant pathway for the introduction of this compound into the environment is through its leaching and migration from a wide array of consumer products. nih.gov Phthalates are used in numerous applications, including food packaging, personal care products, and various plastic goods. nih.gov Because they are not covalently bonded to the polymer matrix, they can migrate from the product into the surrounding environment, including food, water, and air. scielo.brmdpi.comscispace.comrevistapolimeros.org.brital.sp.gov.brni.ac.rsnih.gov

The rate of migration is influenced by several factors, including the type of polymer, the concentration of the phthalate, temperature, and the nature of the contacting medium (e.g., fatty foods can accelerate leaching). nih.gov While extensive research has been conducted on the migration of other phthalates like DEHP and DBP from food contact materials, specific quantitative data for this compound remains less documented. scielo.brmdpi.comscispace.comrevistapolimeros.org.brital.sp.gov.br However, the fundamental principles of leaching apply to all phthalates, suggesting a similar potential for DIPP to enter the food chain and the broader environment through this route.

Table 1: Migration of Selected Phthalates from Cellulose Food Packaging into n-Heptane (a fatty food simulant)

PhthalateMigration Level (mg kg-1)
Diisobutyl phthalate (DIBP)up to 0.171
Dibutyl phthalate (DBP)up to 0.048
Bis(2-ethylhexyl) phthalate (DEHP)up to 0.289

Source: Adapted from a study on cellulose food packaging. Note: Data for this compound was not provided in this specific study, but the data for similar phthalates illustrates the potential for migration.

Atmospheric Deposition and Transport

Phthalates can be released into the atmosphere from various sources, including industrial emissions and the volatilization from consumer products. nih.govresearchgate.net Once in the atmosphere, these compounds can adhere to particulate matter and be transported over long distances. aivc.org Atmospheric deposition, through both wet (rain and snow) and dry processes, can then introduce phthalates to terrestrial and aquatic ecosystems far from their original source. aivc.org

Occurrence in Aquatic and Terrestrial Environments

As a result of the various release pathways, this compound has been detected in different environmental compartments. Phthalates are ubiquitous environmental contaminants found in water, sediment, and soil. nih.govmdpi.comresearchgate.netepa.gov Their distribution in these environments is governed by their physicochemical properties, such as water solubility and tendency to adsorb to organic matter.

One study has reported the presence of this compound in soil and ginseng tissues, indicating its potential for uptake by plants. The concentrations of total phthalate esters in soil can be influenced by agricultural practices, such as the use of plastic mulch films. nih.gov In aquatic environments, phthalates are frequently detected in both the water column and in sediments, with higher molecular weight phthalates often accumulating in the latter due to their hydrophobicity. nih.govmdpi.comepa.gov While comprehensive monitoring data for this compound across various environmental matrices are still emerging, the documented presence of other phthalates provides a strong indication of its likely distribution patterns.

Table 2: Concentration of Selected Phthalates in Surface Water and Sediment of the Middle-Lower Hanjiang River, China

PhthalateAverage Concentration in Water (ng/L)Average Concentration in Sediment (ng/g)
Dimethyl phthalate (DMP)29.830.1
Diethyl phthalate (DEP)164164
Dibutyl phthalate (DBP)14651465
Benzyl butyl phthalate (BBP)5.655.65
Di(2-ethylhexyl) phthalate (DEHP)922.5922.5
Di-n-octyl phthalate (DNOP)101.9101.9

Source: Adapted from a study on the Middle-Lower Hanjiang River. Note: This study did not include this compound, but the data illustrates the typical distribution of other phthalates in an aquatic system. mdpi.com

Environmental Fate and Persistence of this compound

The ultimate fate and persistence of this compound in the environment are determined by a combination of physical, chemical, and biological processes. Of these, biodegradation is considered a primary mechanism for the removal of phthalates from the environment. nih.govresearchgate.netresearchgate.netgregormendelfoundation.comnih.govd-nb.infonih.gov

Biodegradation Pathways and Mechanisms

The microbial degradation of phthalate esters is a key process in their environmental attenuation. nih.govresearchgate.netresearchgate.netgregormendelfoundation.comnih.govd-nb.infonih.gov The general pathway for the biodegradation of phthalates involves a two-step process: the hydrolysis of the ester bonds and the subsequent degradation of the phthalic acid backbone. nih.gov

The initial step is the enzymatic hydrolysis of the two ester linkages, which is catalyzed by esterases or lipases produced by a wide range of microorganisms, including bacteria and fungi. nih.gov This process releases the corresponding alcohol and phthalic acid. In the case of this compound, this initial hydrolysis would yield two molecules of isopropanol and one molecule of phthalic acid.

Isopropanol is a simple alcohol that is readily biodegradable by many microorganisms under both aerobic and anaerobic conditions. The degradation of the phthalic acid moiety is more complex and proceeds through different pathways depending on the presence or absence of oxygen.

Aerobic Degradation: Under aerobic conditions, the phthalic acid ring is typically attacked by dioxygenase enzymes, which introduce hydroxyl groups onto the aromatic ring. This leads to the formation of intermediates such as protocatechuic acid, which is then further metabolized through ring cleavage and enters central metabolic pathways like the Krebs cycle. nih.gov

Anaerobic Degradation: In the absence of oxygen, the degradation of phthalic acid follows a different route. It is often initiated by the activation of the carboxyl group to a coenzyme A (CoA) thioester. This is followed by a series of reduction and ring-cleavage reactions that ultimately lead to the formation of metabolites that can be used for energy and cell growth. nih.gov

The rate of biodegradation of phthalates can be influenced by the structure of their alkyl chains. Generally, phthalates with shorter, linear alkyl chains are more readily degraded than those with longer or branched chains. nih.govresearchgate.net The branched structure of the isopropyl groups in this compound may influence its rate of enzymatic hydrolysis compared to linear-chain phthalates. nih.gov

Table 3: General Microbial Degradation Pathway of Phthalate Esters

StepReactantKey Enzyme(s)Product(s)
1Di-alkyl PhthalateEsterase / LipaseMono-alkyl Phthalate + Alcohol
2Mono-alkyl PhthalateEsterase / LipasePhthalic Acid + Alcohol
3 (Aerobic)Phthalic AcidDioxygenaseProtocatechuic Acid
4 (Aerobic)Protocatechuic AcidDioxygenaseCentral Metabolites (e.g., Krebs Cycle intermediates)
3 (Anaerobic)Phthalic AcidCoA Ligase/TransferasePhthaloyl-CoA
4 (Anaerobic)Phthaloyl-CoAReductases, etc.Central Metabolites

This table represents a generalized pathway for phthalate ester biodegradation.

Aerobic Degradation by Microbial Cultures

Aerobic biodegradation is a primary pathway for the removal of phthalates, including DIPP, from the environment. researchgate.netresearchgate.net This process is carried out by a diverse array of microorganisms that utilize the compound as a source of carbon and energy. The degradation typically proceeds through a series of enzymatic reactions that ultimately mineralize the compound to carbon dioxide and water.

Numerous bacterial strains capable of degrading phthalate esters have been isolated from various environments such as soil, water, and sediment. nih.gov Among the most frequently identified genera are Pseudomonas and Bacillus. nih.govrepositorioinstitucional.mxresearchgate.net For instance, species such as Pseudomonas fluorescens have been reported to degrade dimethyl phthalate. researchgate.net While specific studies on this compound are limited, the metabolic capabilities of these genera suggest their likely involvement in its degradation. Strains of Rhodococcus, Gordonia, Comamonas, and Sphingomonas have also been identified as effective phthalate degraders. nih.gov

Table 1: Examples of Bacterial Genera Involved in Phthalate Degradation

Bacterial GenusEnvironment of IsolationReference
PseudomonasSoil, Water nih.govrepositorioinstitucional.mx
BacillusSoil repositorioinstitucional.mxresearchgate.net
RhodococcusSewage Sludge researchgate.net
GordoniaContaminated Soil nih.gov
ComamonasSewage Sludge researchgate.net
SphingomonasVarious nih.gov

This table is interactive. Click on the headers to sort.

The initial step in the aerobic breakdown of this compound is the hydrolysis of its ester bonds. nih.gov This reaction is catalyzed by enzymes known as esterases or lipases, which cleave the ester linkages to release a molecule of phthalic acid and two molecules of isopropanol. nih.govsci-hub.se This enzymatic hydrolysis is a critical step, as it transforms the more complex diester into simpler, more readily degradable intermediates. nih.gov Both intracellular and extracellular esterases have been implicated in phthalate degradation. researchgate.netnih.gov For example, a hydrolase from Gordonia sp. has been shown to effectively hydrolyze monophthalate esters. nih.gov Similarly, cholesterol esterases from mammalian sources have also demonstrated the ability to hydrolyze a variety of phthalic acid esters. nih.gov

Following the initial hydrolysis to phthalic acid, the aromatic ring is targeted for cleavage through oxidative mechanisms. nih.gov This process is primarily mediated by dioxygenase enzymes. nih.govnih.gov These enzymes incorporate both atoms of molecular oxygen into the phthalate molecule, leading to the formation of a dihydroxylated intermediate. researchgate.netnih.gov For instance, phthalate 3,4-dioxygenase and phthalate 4,5-dioxygenase are key enzymes that initiate the degradation of the phthalic acid ring. researchgate.netnih.gov This is followed by the action of dehydrogenases and decarboxylases, which ultimately lead to the opening of the aromatic ring and the formation of intermediates that can enter central metabolic pathways. researchgate.netnih.gov

The primary metabolite formed during the initial stage of this compound degradation is phthalic acid. nih.govresearchgate.net This is a common intermediate in the degradation of all ortho-phthalate esters. researchgate.net Further degradation of phthalic acid proceeds through intermediates such as protocatechuic acid, which is then subject to ring cleavage. researchgate.netd-nb.info The specific metabolic pathway can vary between different microorganisms, but the convergence on phthalic acid as a central intermediate is a consistent feature of aerobic phthalate ester degradation. nih.gov

Table 2: Key Metabolites in the Aerobic Degradation of this compound

MetabolitePrecursorKey Enzyme Class
Monoisopropyl phthalateThis compoundEsterase
Phthalic AcidMonoisopropyl phthalateEsterase
Dihydroxylated phthalic acidPhthalic AcidDioxygenase
Protocatechuic AcidDihydroxylated phthalic acidDehydrogenase, Decarboxylase

This table is interactive. Users can filter by metabolite or enzyme class.

Anaerobic Degradation in Various Environmental Compartments

In the absence of oxygen, such as in sediments, flooded soils, and anaerobic digesters, this compound can undergo anaerobic degradation. researchgate.netresearchgate.net This process is generally slower than aerobic degradation. researchgate.net The anaerobic breakdown of phthalates also begins with the hydrolysis of the ester bonds to form phthalic acid. nih.govd-nb.info However, the subsequent degradation of the phthalic acid ring follows a different biochemical pathway than in aerobic conditions. Anaerobic bacteria activate the phthalic acid to its CoA thioester, which is then decarboxylated to benzoyl-CoA, a central intermediate in the anaerobic degradation of aromatic compounds. nih.govd-nb.info Studies on river sediments have demonstrated the anaerobic degradation of various phthalate esters, indicating the potential for this process to occur in anoxic environments. nih.gov

Influence of Environmental Factors on Biodegradation Kinetics (e.g., pH, Temperature, Microbial Community Structure)

The rate of this compound biodegradation is significantly influenced by several environmental factors.

pH: The optimal pH for the microbial degradation of phthalates is generally around neutral (pH 7.0). researchgate.netresearchgate.netdntb.gov.ua Significant deviations from this optimal pH can inhibit microbial activity and slow down the degradation rate. researchgate.netnih.gov

Temperature: Temperature plays a crucial role in the metabolic activity of microorganisms. The optimal temperature for the degradation of many phthalates by mesophilic bacteria is typically in the range of 30-35°C. researchgate.netnih.gov Lower temperatures can significantly reduce the rate of biodegradation.

Table 3: Influence of Environmental Factors on Phthalate Biodegradation

Environmental FactorOptimal RangeEffect Outside Optimal Range
pH6.0 - 8.0Inhibition of microbial growth and enzyme activity. nih.gov
Temperature30 - 35°CReduced metabolic rates and degradation efficiency. researchgate.netnih.gov
OxygenAerobic conditionsSlower degradation rates under anaerobic conditions. researchgate.net
Nutrient AvailabilitySufficient N, PLimitation of microbial growth and metabolism.

This table is interactive. Click on the headers to sort.

Photodegradation Processes in Environmental Matrices

The transformation of this compound in the environment is influenced by abiotic processes, including photodegradation. Generally, the direct photolysis and hydrolysis of phthalate esters under natural environmental conditions are considered to be slow processes nih.govresearchgate.net. The persistence of phthalates can be significant, with estimated half-lives ranging from years to millennia for some compounds under natural conditions researchgate.net.

In aqueous systems, the direct photolysis of phthalates is generally inefficient. However, the process can be enhanced by the presence of photosensitizers or through photocatalysis. Studies on other phthalates like dimethyl phthalate (DMP), diethyl phthalate (DEP), and dibutyl phthalate (DBP) have shown that photocatalytic systems, such as those using titanium dioxide (TiO2), can significantly increase degradation rates nih.gov. The degradation efficiency in such systems is often related to the length of the alkyl chain, with longer chains sometimes leading to easier removal nih.gov. The degradation pathway under photolytic conditions for other phthalates has been shown to produce byproducts like alkyl-o-hydroxybenzoate nih.gov.

Illustrative Degradation Efficiency of Phthalate Esters in a Photocatalytic System
CompoundSystemRemoval EfficiencyTime (minutes)
Dimethyl Phthalate (DMP)UV/TiO₂93.03%90
Diethyl Phthalate (DEP)UV/TiO₂92.64%90
Dibutyl Phthalate (DBP)UV/TiO₂92.50%90
Data derived from a study on the photocatalytic degradation of typical phthalic acid esters, demonstrating the potential for enhanced degradation. Note: Data is for related compounds, not this compound. nih.gov

Sorption to Sediments and Soils

Sorption is a critical process that controls the fate, transport, and bioavailability of this compound in the environment mdpi.com. As with other phthalate esters, its distribution between aqueous phases and solid matrices like soil and sediment is largely governed by its hydrophobicity and the characteristics of the sorbent mdpi.comnih.gov.

The primary mechanism for the sorption of neutral hydrophobic organic compounds like phthalates is partitioning into the organic matter of soils and sediments nih.govecetoc.org. Consequently, the sorption capacity is often directly proportional to the organic carbon content of the solid matrix ecetoc.org. This relationship is quantified by the soil organic carbon-water partition coefficient (Koc), which is a key parameter in environmental fate models ecetoc.orgladwp.comepa.gov. While specific, experimentally determined Koc values for this compound are not widely reported, its sorption behavior is expected to be significant due to its molecular structure. Other sorption mechanisms can include interactions like hydrophobic and ionic interactions, hydrogen bonding, and surface adsorption to mineral components, particularly in soils with low organic matter content nih.govresearchgate.netfigshare.com.

The properties of the soil or sediment play a crucial role. Factors such as the quantity and type of organic matter, clay content, particle size distribution, and surface area all influence the extent of sorption ecetoc.orgfigshare.com. Studies on other phthalates have shown that sorption is often nonlinear and can exhibit hysteresis, meaning the compound does not desorb as readily as it adsorbs, potentially leading to its sequestration in soils and sediments.

Key Factors Influencing Phthalate Sorption in Soils and Sediments
FactorDescriptionImpact on Sorption
Organic Carbon Content (foc)The fraction of organic carbon in the soil/sediment.Primary determinant; higher foc generally leads to higher sorption. ecetoc.org
Hydrophobicity (Kow)The octanol-water partition coefficient of the chemical.Higher hydrophobicity leads to stronger partitioning to organic matter. nih.govmdpi.com
Particle SizeThe size distribution of soil/sediment particles (e.g., sand, silt, clay).Smaller particles (clay, silt) have a larger surface area, often increasing sorption. figshare.com
pH and Ionic StrengthChemical properties of the surrounding water.Can influence surface charges and the chemical form of sorbents and sorbate. ecetoc.org

Bioaccumulation and Biotransformation in Ecological Systems

The potential for this compound to accumulate in living organisms is determined by the interplay between its uptake from the environment and its metabolic transformation (biotransformation) within the organism mdpi.comresearchgate.net.

Bioaccumulation Bioaccumulation refers to the uptake of a chemical by an organism from all environmental sources, including water, food, and sediment. For aquatic organisms, a common measure is the bioconcentration factor (BCF), which describes uptake from water alone researchgate.net. The bioaccumulation potential of phthalates is often predicted based on their hydrophobicity (log Kow); however, experimental studies have shown that BCFs for many phthalates are typically lower than expected researchgate.net. This discrepancy is largely attributed to efficient metabolic processes in organisms that transform and facilitate the excretion of the parent compound researchgate.net. While specific BCF values for this compound are not readily available, its behavior is expected to align with other lower-to-medium molecular weight phthalates, which may bioaccumulate to some extent but are also subject to metabolic breakdown. The living habits of an organism can also influence the bioavailability and accumulation of phthalates nih.gov.

Biotransformation Biotransformation is the primary mechanism mitigating the bioaccumulation of phthalate esters researchgate.net. The metabolic pathway for phthalates is well-documented in a wide range of organisms, from bacteria to fish and mammals nih.govnih.govresearchgate.net. The process generally occurs in two main phases.

Phase I: Hydrolysis: The initial and most critical step is the hydrolysis of the phthalate diester to its corresponding monoester, in this case, monoisopropyl phthalate, and an alcohol (isopropanol) nih.govresearchgate.net. This reaction is catalyzed by non-specific enzymes such as esterases and lipases, which are prevalent in the intestines and various tissues of organisms researchgate.netepa.gov.

Phase II and Further Degradation: The monoester can be further hydrolyzed to phthalic acid nih.govnih.gov. Phthalic acid is a central intermediate that can be further degraded by microorganisms nih.govnih.govnih.gov. Under aerobic conditions, bacteria typically use dioxygenase enzymes to hydroxylate the aromatic ring, leading to ring cleavage and eventual mineralization to carbon dioxide and water nih.govnih.gov. Under anaerobic conditions, the degradation pathway involves different enzymatic strategies, but also leads to the breakdown of the phthalate structure nih.gov.

This efficient biotransformation means that while this compound may be taken up by organisms, it is unlikely to persist in its original form or biomagnify significantly in food webs researchgate.net.

Analytical Methodologies for Diisopropyl Phthalate Detection

The accurate detection and quantification of Diisopropyl phthalate (B1215562) (DIPP) in various matrices, such as consumer products, environmental samples, and biological tissues, are crucial for monitoring and regulatory purposes. The analytical process typically involves comprehensive sample preparation to isolate the analyte and remove interfering substances, followed by sophisticated chromatographic separation and sensitive detection techniques.

Risk Assessment and Regulatory Science of Diisopropyl Phthalate

Exposure Assessment for Risk Characterization

Exposure assessment aims to quantify the human intake of a chemical. This is distinct from biomonitoring, which measures the amount of a chemical or its metabolites in the body. For risk characterization, exposure is estimated by identifying the sources and pathways of exposure and calculating the dose received.

Humans can be exposed to phthalates through multiple pathways, including ingestion, inhalation, and dermal contact. nih.gov Estimating the daily intake of DIPP requires data on its concentration in various media and products, combined with information on human behavior.

The general formula for estimating intake is: Daily Intake (mg/kg/day) = (C x IR) / BW

C : Concentration of the substance in a medium (e.g., mg/g in food, mg/m³ in air, mg/g in dust).

IR : Intake Rate (e.g., g/day of food, m³/day of air, mg/day of dust ingested).

BW : Body Weight (kg).

DIPP has been detected in various consumer products, such as perfumes and metered-dose inhalers, and in environmental media like wastewater sludge. oregonstate.edu However, comprehensive data on DIPP concentrations in major exposure sources like food, indoor air, and house dust are scarce compared to other phthalates. researchgate.netnih.gov This data gap prevents the calculation of a precise and reliable total daily intake estimate for the general population.

Humans are ubiquitously exposed to a mixture of different phthalates simultaneously. nih.govacs.org There is a scientific consensus that when chemicals cause the same adverse health effect through a similar mechanism of action, their combined risk should be assessed. nih.gov This is particularly relevant for phthalates that exhibit anti-androgenic activity, leading to male reproductive development effects. cbs8.com

The most common approach for assessing the cumulative risk of such mixtures is dose addition, often calculated using a Hazard Index (HI). acs.orgHazard Index (HI) = Σ (Exposure_i / RGV_i)

Exposure_i : Estimated daily intake of chemical 'i'.

RGV_i : Health-based reference guidance value (e.g., TDI or RfD) for chemical 'i'.

An HI value greater than 1 suggests a potential for adverse health effects from the mixture. For this approach to be applied, a chemical must be shown to contribute to the common adverse effect. While DIPP is structurally similar to other phthalates known to have anti-androgenic effects, its specific activity and relative potency in this regard are not well-characterized. oup.com Therefore, while regulatory agencies like the U.S. Environmental Protection Agency (EPA) are actively developing cumulative risk assessments for a group of high-priority phthalates, DIPP is not currently among them due to the lack of sufficient toxicological data. epa.govlawbc.com

Risk Characterization and Hazard Quotients (HQ) / Hazard Indices (HI)

The risk characterization for a specific chemical like Diisopropyl phthalate (B1215562) involves evaluating potential adverse health effects from exposure. This is often quantified using metrics such as the Hazard Quotient (HQ) and the Hazard Index (HI). The HQ is a ratio of the potential exposure to a substance to the level at which no adverse effects are expected (a reference dose). An HQ value below 1 is generally considered to indicate a low risk of non-cancer health effects. The Hazard Index is the sum of HQs for multiple chemicals that affect the same target organ or have similar mechanisms of action.

Publicly available risk assessments with specific Hazard Quotient or Hazard Index values calculated for Diisopropyl phthalate are limited. However, the methodology is widely applied to other phthalates. For instance, in a study assessing phthalates in pharmaceuticals, the HI was calculated for Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP), and Diethyl phthalate (DEP), with no samples exceeding the risk threshold of 1. nih.gov

Regulatory agencies are increasingly moving towards cumulative risk assessments for phthalates, which consider the combined effects of exposure to multiple phthalates that act through a common mechanism, such as anti-androgenicity. acs.orgnih.gov The U.S. Environmental Protection Agency (EPA) is developing a cumulative risk analysis for a group of high-priority phthalates, and other international bodies have also conducted such assessments. acs.orgepa.govcanada.ca This approach acknowledges that people are exposed to a mixture of phthalates, and assessing them individually may not be sufficiently protective of public health. acs.orgnih.gov While this compound is not one of the priority phthalates in the EPA's current cumulative risk assessment schedule, the framework is a key part of modern chemical risk characterization. epa.gov

Regulatory Frameworks and Guidelines

This compound is subject to various regulatory frameworks globally, though it is not as prominently regulated as some other phthalates like DEHP or DBP.

United States Environmental Protection Agency (US EPA): The EPA is actively evaluating the risks of several phthalates under the Toxic Substances Control Act (TSCA). lawbc.comepa.gov The agency has expressed concern about phthalates as a class due to their toxicity and widespread human exposure. epa.gov While the EPA has a risk management plan for a group of eight specific phthalates and is conducting TSCA risk evaluations for others, this compound is not currently listed among these high-priority chemicals being evaluated. epa.govepa.gov

European Chemicals Agency (ECHA): In the European Union, this compound is regulated under the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) and the Classification, Labelling and Packaging (CLP) regulations. According to information provided by companies to ECHA, this substance is suspected of causing cancer, causes serious eye irritation, causes skin irritation, and may cause respiratory irritation. europa.eu It is also noted under REACH Annex III, which sets out criteria for substances that may require further evaluation, particularly those predicted to be carcinogenic, mutagenic, or toxic for reproduction (CMR). europa.eu

Consumer Product Safety Improvement Act (CPSIA): In the U.S., the CPSIA restricts the concentration of certain specified phthalates to no more than 0.1% in any accessible plasticized component of children's toys and certain child care articles. cpsc.gov The list of permanently banned or interim-banned phthalates includes compounds like DEHP, DBP, BBP, DINP, and DIBP. cpsc.govqima.comberkeleyanalytical.comqima.vn this compound is not currently included on this list of prohibited phthalates under CPSIA. cpsc.govqima.comberkeleyanalytical.comqima.vn

Regulatory Status of this compound
Regulatory Body / ActJurisdictionStatus / Regulation
US EPA (TSCA)United StatesNot currently listed as a high-priority chemical for TSCA risk evaluation. epa.govepa.gov
ECHA (REACH/CLP)European UnionSubject to CLP notifications; suspected carcinogen and irritant. europa.eu Considered under REACH Annex III criteria. europa.eu
CPSIAUnited StatesNot listed among the phthalates specifically restricted in children's toys and child care articles. cpsc.govqima.vn

Chemicals are classified based on their hazardous properties to communicate risks to users. A key classification for phthalates relates to whether they are Carcinogenic, Mutagenic, or toxic for Reproduction (CMR).

This compound has the following classifications according to notifications under the European CLP regulation:

Carcinogenicity: Suspected of causing cancer (Category 2). europa.eusigmaaldrich.com This is indicated by the hazard statement H351. sigmaaldrich.comchemicalbook.com

Reproductive Toxicity: Some safety data sheets indicate a possible risk of congenital malformation in the fetus. chemicalbook.com

Other Hazards: It is also classified as causing serious eye irritation (Category 2A), skin irritation (Category 2), and may cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3). europa.eusigmaaldrich.comchemicalbook.com

This classification differs from several other phthalates that have received more stringent regulatory attention. For example, DEHP, BBP, DBP, and DIBP are classified in the EU as toxic for reproduction (Category 1B) and are on the REACH list of Substances of Very High Concern (SVHC). qima.comaimplas.net This higher-level classification triggers more significant regulatory obligations, including potential authorization requirements for their use in the EU. aimplas.net

Hazard Classification of this compound (GHS)
Hazard ClassHazard CategoryHazard Statement
CarcinogenicityCategory 2H351: Suspected of causing cancer sigmaaldrich.comchemicalbook.com
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation chemicalbook.com
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation chemicalbook.com
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory tract irritation)H335: May cause respiratory irritation sigmaaldrich.comchemicalbook.com

The regulatory landscape for phthalates is continuously evolving, driven by ongoing research into their health effects and a growing public awareness of chemical exposures. useforesight.io Several key trends are shaping future policies.

Shift Towards Stricter Regulations and Safer Alternatives: There is a clear global trend toward more stringent regulations on phthalates, particularly in consumer goods, food packaging, and medical devices. useforesight.iofuturemarketinsights.com This is prompting a shift in the market towards non-phthalate and bio-based plasticizers. futuremarketinsights.com Recent legislation, such as California's Toxic-Free Medical Devices Act which phases out DEHP in certain IV products, exemplifies this trend and is expected to pressure manufacturers to adopt alternatives more broadly. campoly.com

Focus on Cumulative Risk: As scientific understanding of the combined effects of chemical mixtures grows, regulatory bodies are moving from single-substance to cumulative risk assessments for phthalates. acs.orgcanada.ca The EPA's work on a cumulative risk framework for high-priority phthalates under TSCA is a significant development that will likely influence future regulatory actions for the entire class of chemicals. acs.orgepa.gov This approach could lead to regulations based on the combined risk from multiple phthalates rather than individual exposure limits.

Debate over Class-Based Regulation: While agencies like the U.S. Food and Drug Administration (FDA) have historically assessed chemicals individually, there is growing pressure from public health advocates to regulate phthalates as a single class due to their similar chemical structures and toxicological properties. useforesight.io Although a full class-based approach has not yet been adopted, the implementation of cumulative risk assessments represents a step in that direction. Future policies may increasingly group phthalates with similar adverse outcome pathways for regulatory purposes.

These trends have significant policy implications, suggesting that manufacturers may face broader restrictions on the use of phthalates and increased pressure to invest in the research and development of safer, sustainable alternatives. futuremarketinsights.comfuturemarketinsights.com

Future Directions in Diisopropyl Phthalate Research

Advanced Toxicological Methodologies

To better understand the biological effects of diisopropyl phthalate (B1215562), researchers are turning to advanced toxicological methods. These techniques offer greater insight into the specific molecular and cellular pathways affected by exposure.

Future investigations will increasingly utilize sophisticated in vitro and in vivo models to dissect the specific mechanisms of diisopropyl phthalate toxicity. The limitations of traditional models necessitate a move towards systems that more accurately recapitulate human biology.

In Vitro Models: The use of human cell lines, such as granulosa-like tumor cells and prostatic cells, allows for the direct study of phthalate effects on reproductive tissues. mdpi.com Advanced models, including three-dimensional organoids and stem-cell-derived tissues, are expected to provide more physiologically relevant data. For instance, in vitro systems that model the differentiation of stem cells into Leydig cells can be used to conduct long-term mechanistic studies on how DIPP might affect steroidogenesis and reproductive development. nih.gov

In Vivo Models: While rodent models have been foundational, future studies will likely employ genetically modified animals to explore the role of specific pathways, such as those involving nuclear receptors like the peroxisome proliferator-activated receptor (PPAR). cpsc.gov These models are crucial for understanding the complex interactions between different organ systems following DIPP exposure. mdpi.com

Table 1: Advanced Models for this compound Research

Model TypeSpecific ExampleResearch Application for DIPP
In VitroHuman Cell Lines (e.g., KGN, PNT1A)Investigating molecular mechanisms of reproductive toxicity. mdpi.com
In VitroStem Cell-Derived Leydig CellsStudying long-term effects on testosterone (B1683101) production and cell differentiation. nih.gov
In VitroThyroid OrganoidsAssessing impacts on thyroid hormone synthesis and signaling pathways. nih.gov
In VivoGenetically Modified Rodent ModelsElucidating the role of specific nuclear receptors (e.g., PPARα) in toxicity. cpsc.gov

"Omics" technologies are set to revolutionize the study of this compound by providing a holistic view of its biological effects. These approaches can identify subtle molecular changes that precede overt toxicity.

Transcriptomics: Technologies like RNA-Seq can reveal how DIPP exposure alters gene expression. This can help identify disrupted signaling pathways, such as those involved in hormone regulation or cellular stress. Studies on other phthalates have successfully used transcriptomics in thyroid organoid models to pinpoint effects on the transcriptome. nih.gov

Proteomics: Proteomics analyzes changes in protein expression and post-translational modifications, offering insights into the functional consequences of gene expression changes. nih.gov This approach can identify protein biomarkers of DIPP exposure and effect.

Metabolomics: By profiling changes in small-molecule metabolites, metabolomics can provide a snapshot of the metabolic state of a cell or organism following DIPP exposure, highlighting alterations in key processes like lipid metabolism. rsc.org

A multi-omics approach, integrating data from transcriptomics, proteomics, and metabolomics, will be crucial for constructing a comprehensive picture of the adverse outcome pathways associated with this compound exposure. researchgate.net

High-throughput screening (HTS) offers a rapid and efficient way to assess the potential of this compound to interfere with endocrine pathways. These methods use automated, in vitro assays to test a chemical against a large number of biological targets.

The U.S. Environmental Protection Agency's (EPA) ToxCast program is a prime example, utilizing HTS assays to screen thousands of chemicals for potential endocrine activity, including interactions with estrogen and androgen receptors. nih.gov Applying these HTS batteries to DIPP and its metabolites can help prioritize further toxicological testing by identifying its potential to interact with estrogen, androgen, thyroid, and steroidogenic pathways. nih.govtoxstrategies.com This approach is crucial for efficiently identifying potential endocrine-disrupting chemicals from the vast number of substances in commerce. rsc.orgresearchgate.net

Humans are never exposed to single chemicals in isolation. Therefore, a critical future direction is to study the effects of this compound in the context of realistic environmental mixtures. Research has shown that the combined effects of multiple phthalates can be additive or even synergistic. mdpi.com

Future studies must include DIPP in environmentally relevant mixtures alongside other phthalates like DEHP, DBP, BBP, and DINP to assess cumulative risks. researchgate.netnih.gov Using models like the zebrafish embryo toxicity test, researchers can evaluate the developmental toxicity of these mixtures. mdpi.com Understanding how DIPP interacts with other common environmental contaminants is essential for accurate risk assessment, as focusing solely on individual compounds may underestimate the true public health risk. nih.gov

Epidemiological Studies and Human Health Outcomes

To translate toxicological findings into human health relevance, robust epidemiological studies are necessary. These studies are critical for establishing links between this compound exposure and health outcomes in human populations.

Longitudinal cohort studies, which follow a group of individuals over an extended period, are the gold standard for assessing the long-term effects of chronic, low-level chemical exposures. While many such studies have focused on more well-known phthalates, there is a pressing need to include metabolites of this compound in their biomonitoring panels. nih.gov

By incorporating DIPP into large-scale, long-term studies like the CHILD Cohort Study or other national-level biomonitoring programs, researchers can investigate potential associations between early-life or ongoing exposure and later-life health outcomes. childstudy.ca A 3-year longitudinal study in China demonstrated the feasibility of linking long-term phthalate exposure to effects on gender identity traits in children, highlighting the subtle but measurable impacts that warrant further investigation for compounds like DIPP. nih.govresearchgate.net Because phthalates have short biological half-lives, repeated measurements over time within a longitudinal design are crucial for accurately characterizing long-term exposure. epa.gov

Biomonitoring Studies in Diverse Populations

Future research on this compound (DIPP) necessitates a significant expansion of biomonitoring studies across diverse and global populations. Currently, much of the existing data on phthalate exposure comes from broad surveys that often group phthalates together or focus on more commonly known congeners like Di(2-ethylhexyl) phthalate (DEHP). nih.gov While these studies provide a valuable overview of phthalate exposure, they often lack the specificity required to understand the unique exposure patterns and potential health risks associated with DIPP.

Human biomonitoring efforts have successfully measured phthalate metabolites in various biological matrices, including urine, serum, breast milk, and semen. nih.gov Urine is the most common matrix for assessing exposure to non-persistent chemicals like phthalates, as the parent compounds are quickly metabolized and their metabolites are excreted. nih.govnih.gov These studies have revealed that exposure to phthalates is widespread, with detectable levels of metabolites found in the majority of the general population. epa.gov

Key areas for future biomonitoring research on DIPP should include:

Global Scope: Conducting studies in a wide range of geographical locations is crucial to understanding how exposure varies with industrial practices, consumer product availability, and regulatory landscapes. Comparing DIPP metabolite levels in populations from North America, Europe, Asia, and Africa could reveal important differences in exposure sources.

Vulnerable Populations: Focused research on susceptible populations is critical. This includes pregnant women, infants, and children, who may experience heightened risks from endocrine-disrupting chemicals. nih.gov Studies have already indicated that children's exposure to some phthalates can be higher than adults'. nih.gov

Occupational Exposure: Targeted biomonitoring of workers in industries where DIPP is manufactured or used is necessary to assess occupational exposure levels and implement appropriate safety measures.

Longitudinal Studies: Most current biomonitoring data is cross-sectional. Longitudinal studies that track DIPP metabolite levels in the same individuals over time would provide valuable insights into exposure variability and its correlation with health outcomes.

The following table illustrates the types of data that should be collected in future DIPP biomonitoring studies to build a comprehensive understanding of human exposure.

Population GroupGeographic RegionBiological MatrixKey Data PointsResearch Objective
Pregnant WomenMulti-country (e.g., USA, China, EU nations)Urine, Cord BloodDIPP metabolite concentrations, questionnaire data on product use and dietTo assess prenatal exposure levels and identify major exposure pathways.
Infants and ToddlersUrban and Rural settingsUrine, Breast MilkDIPP metabolite concentrations, correlation with developmental milestonesTo understand early-life exposure and potential developmental impacts.
General Adult PopulationDiverse ethnic and socioeconomic backgroundsUrine, SerumDIPP metabolite concentrations, lifestyle and dietary informationTo establish baseline exposure levels and identify demographic risk factors.
Occupationally Exposed WorkersChemical manufacturing, plastics industryUrine (pre- and post-shift), Air samplesDIPP and metabolite concentrations, personal protective equipment usageTo quantify workplace exposure and evaluate the effectiveness of safety protocols.

By implementing such a targeted and comprehensive biomonitoring strategy, researchers can fill the existing data gaps and provide the necessary evidence for informed public health policies regarding DIPP.

Causal Inference and Statistical Modeling in Complex Exposure Scenarios

To move beyond simple associations and establish a clearer understanding of the potential causal health effects of this compound, future research must employ more sophisticated causal inference methods and statistical models. Humans are continuously exposed to a complex mixture of chemicals, making it challenging to isolate the health effects of a single substance like DIPP.

Traditional regression models, while useful for identifying associations, can be limited in their ability to handle the complexities of mixed exposures and confounding variables. Future epidemiological studies on DIPP should incorporate advanced statistical approaches to better infer causality. These methods can help to disentangle the effects of DIPP from those of other phthalates and environmental contaminants.

Key statistical modeling and causal inference approaches that should be prioritized in future DIPP research include:

Mixture Analysis Methods: Techniques such as Bayesian Kernel Machine Regression (BKMR) and weighted quantile sum (WQS) regression are designed to assess the effects of chemical mixtures. These models can help to identify the individual contribution of DIPP to health outcomes within a real-world context of co-exposures. For instance, BKMR analysis has been used to identify the most important pollutants within a group of phthalates and other chemicals associated with health outcomes.

Mediation Analysis: This approach can be used to explore the biological pathways through which DIPP may exert its effects. For example, studies have used mediation analysis to investigate the role of oxidative stress biomarkers in the relationship between phthalate exposure and respiratory conditions. nih.gov Identifying these intermediate steps is crucial for understanding the mechanism of action and for developing targeted interventions.

Propensity Score Matching: This technique can help to reduce bias from confounding variables by creating more comparable groups of exposed and unexposed individuals. Propensity score matching has been utilized in studies of childhood asthma to balance covariates between cases and controls. nih.gov

Directed Acyclic Graphs (DAGs): The use of DAGs in the planning stages of a study can help researchers to visualize and better understand the causal relationships between DIPP exposure, confounders, and health outcomes, leading to more robust study designs and analytical plans.

The following table outlines how these advanced statistical methods could be applied to specific research questions regarding DIPP.

Research QuestionProposed Statistical MethodRationalePotential Outcome
What is the independent effect of DIPP on reproductive health outcomes when co-exposed with other phthalates?Bayesian Kernel Machine Regression (BKMR)Accounts for the complex, non-linear relationships within a chemical mixture and identifies the most influential actors.A clearer understanding of DIPP's specific contribution to adverse reproductive outcomes.
Does inflammation mediate the relationship between DIPP exposure and allergic diseases?Mediation AnalysisQuantifies the extent to which an intermediate variable (e.g., inflammatory markers) explains the observed association.Elucidation of the biological mechanisms underlying DIPP-associated health effects.
Is there a causal link between occupational DIPP exposure and altered hormone levels, after accounting for lifestyle factors?Propensity Score MatchingCreates a quasi-experimental setting by balancing confounding variables between high and low exposure groups.Stronger evidence for a causal relationship between DIPP and endocrine disruption in occupational settings.

By integrating these advanced methodologies, future research can provide more robust and defensible evidence on the causal role of this compound in human health, even within the context of complex environmental exposures.

Environmental Remediation and Mitigation Strategies

Addressing the environmental presence of this compound and minimizing human exposure requires a multi-pronged approach that includes cleaning up existing contamination, developing safer alternatives, and implementing policies to control the sources of pollution.

Bioremediation Technologies for DIPP Contamination

Bioremediation offers a promising and environmentally friendly approach to cleaning up DIPP contamination in soil and water. This technique utilizes the metabolic capabilities of microorganisms to break down pollutants into less harmful substances. Research has demonstrated the potential of various bacteria, fungi, and microalgae to degrade other phthalate esters. nih.govarcjournals.orgresearchgate.net

The core of phthalate biodegradation involves the initial hydrolysis of the diester to its monoester and corresponding alcohol, a reaction catalyzed by esterase enzymes. nih.govarcjournals.org The resulting phthalic acid is then further metabolized through various pathways. nih.gov

Future research in the bioremediation of DIPP should focus on:

Isolation and Characterization of DIPP-degrading Microorganisms: Identifying and culturing specific strains of bacteria and fungi that can efficiently use DIPP as a carbon source is a critical first step. Studies have successfully isolated microbes capable of degrading other phthalates like Di-isobutyl phthalate (DIBP), Dimethyl phthalate (DMP), and Diethyl phthalate (DEP). nih.gov

Metabolic Pathway Elucidation: Understanding the specific enzymatic pathways involved in DIPP degradation is essential for optimizing bioremediation processes. This knowledge can also inform the development of genetically engineered microorganisms with enhanced degradation capabilities.

Field-Scale Applications: Moving from laboratory-based studies to real-world applications is a key challenge. Research is needed to develop effective strategies for applying DIPP-degrading microbes in contaminated sites, such as soil microcosms and bioreactors. nih.gov

Mixed Culture and Consortium Approaches: In natural environments, microbial communities often work together to break down complex compounds. Investigating the synergistic effects of mixed microbial cultures could lead to more robust and efficient bioremediation of DIPP.

The following table summarizes promising microbial candidates and the focus of future research for DIPP bioremediation.

Microbial GroupExamples of Phthalate-Degrading GeneraKey EnzymeFuture Research Focus for DIPP
BacteriaPaenarthrobacter, Pseudomonas, Micrococcus nih.govnih.govEsterase, Dioxygenase nih.govIsolation of DIPP-specific strains, optimization of degradation conditions (pH, temperature), genetic engineering for enhanced efficiency.
FungiFusarium arcjournals.orgIntracellular Esterase arcjournals.orgScreening of fungal species for DIPP degradation potential, investigation of their role in soil remediation.
MicroalgaeChlorella vulgaris, Nannochloropsis sp. arcjournals.orgNot specifiedAssessing the efficacy of microalgae in treating DIPP-contaminated wastewater, exploring their potential in phycoremediation.

Policy Interventions for Source Reduction and Exposure Control

Effective policy interventions are essential for reducing the production, use, and environmental release of potentially harmful phthalates like DIPP. A combination of regulatory actions, market-based incentives, and public awareness campaigns can drive a transition towards safer chemicals and practices.

Policy interventions can be categorized into several levels:

Regulatory Restrictions: Governments can restrict or ban the use of specific phthalates in certain consumer products, particularly those intended for vulnerable populations. For example, the United States has banned the use of several phthalates, including DEHP, DBP, and BBP, in children's toys and childcare articles. nih.gov Such regulations have been shown to lead to widespread and long-term decreases in exposure. nih.gov

Chemical Action Plans: Government agencies can develop comprehensive action plans for classes of chemicals like phthalates. The U.S. Environmental Protection Agency (EPA) has a Phthalates Action Plan that includes a group of eight phthalates of concern. epa.gov These plans can prioritize chemicals for risk assessment and management.

Significant New Use Rules (SNURs): Under the Toxic Substances Control Act (TSCA), the EPA can issue SNURs that require manufacturers to notify the agency before starting or resuming new uses of a chemical. epa.gov This allows the EPA to evaluate the intended use and, if necessary, impose limitations.

Public Education and Awareness: Lifestyle and dietary interventions can be effective in reducing individual exposure. Educational campaigns can inform consumers about sources of phthalates and provide actionable steps to avoid them. nih.govewg.org These can include choosing products with no added fragrance, avoiding plastic containers with recycling code #3, and reducing consumption of fast food, which has been linked to higher phthalate exposure. ewg.org

The following table outlines various policy interventions and their potential impact on reducing DIPP exposure.

Policy Intervention TypeSpecific ActionTarget of InterventionExpected Outcome
Federal Regulation Inclusion of DIPP in bans on phthalates in children's products.Manufacturers and importers of toys and childcare articles.Reduced DIPP exposure in infants and children.
State-Level Legislation Requirement for disclosure of DIPP in consumer products.Product manufacturers.Increased consumer awareness and ability to make informed choices.
Agency Action Plan Addition of DIPP to the EPA's Work Plan for chemical risk evaluation. epa.govChemical industry.Comprehensive assessment of DIPP's risks, potentially leading to further regulatory action.
Public Health Campaigns Dissemination of information on avoiding phthalates in food packaging and personal care products.General public.Behavioral changes leading to lower population-wide exposure levels.

By combining these research, development, and policy efforts, it is possible to mitigate the environmental and health risks associated with this compound and pave the way for a safer chemical landscape.

Q & A

Q. What synthetic routes optimize DiPrP production for isotopic labeling in tracer studies?

  • Methodological Answer :
  • Esterification : React phthalic anhydride with excess isopropanol under acid catalysis (e.g., H2_2SO4_4).
  • Isotopic Labeling : Use 13C^{13}C-phthalic acid or deuterated isopropanol (dd-IPA) to synthesize labeled DiPrP.
  • Purification : Distill under reduced pressure (≤1 mmHg) to achieve >99% purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.